molecular formula C18H15N3OS B1586656 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 5789-24-2

5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B1586656
CAS RN: 5789-24-2
M. Wt: 321.4 g/mol
InChI Key: KZXRWWVROVHSPI-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .


Synthesis Analysis

Indole derivatives can be synthesized from various precursors. For instance, new (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

Indoles contain a benzenoid nucleus and have 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors . The electronic structure and conformational properties of indole derivatives can be analyzed using various techniques such as elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Scientific Research Applications

Anticancer Potential

Several studies have synthesized and characterized derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, evaluating their potential as anticancer agents. For instance, derivatives were synthesized and characterized, with molecular docking and computational studies indicating promising interactions with the Estrogen Receptor (3ERT), hinting at potential anticancer applications (U. Vanitha et al., 2021). Another study focused on the synthesis of novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, showing potent cytotoxic activities against breast MCF-7, liver HepG2, and lung A549 cancer cell lines, indicating a significant pathway for developing anticancer therapies (A. Khodair et al., 2021).

Antimicrobial and Antifungal Applications

Compounds containing the 2-thioxoimidazolidin-4-one moiety have been evaluated for their antimicrobial and antifungal activities. A series of novel compounds with this core structure demonstrated variable and modest activities against bacterial and fungal strains, offering a foundation for developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017). Additionally, compounds designed as potential HIV-1 and JSP-1 inhibitors based on variations of this core structure were synthesized, showcasing the versatility of this scaffold in addressing various microbial threats (Sukanta Kamila et al., 2011).

Chemical Synthesis and Characterization

Research has explored the efficient chemical synthesis and characterization of derivatives, highlighting the compound's utility in organic chemistry. For example, a study demonstrated the highly efficient dehydrogenation of 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one under specific conditions, contributing to the understanding of its chemical behavior and potential in synthetic applications (A. J. Pepino et al., 2012).

Molecular Modeling and Computational Studies

Derivatives have been the subject of molecular modeling and computational studies to understand their electronic states and molecular parameters. Such studies assist in predicting the potential biological activities and chemical properties of these compounds, aiding in the design of molecules with optimized efficacy for various applications (U. Vanitha et al., 2021).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications, and researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRWWVROVHSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298821
Record name Phenylthiohydantoin-DL-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one

CAS RN

5789-24-2
Record name Phenylthiohydantoin-DL-tryptophan
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Record name 5-(1H-Indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name 5-(1H-indol-3-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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